Methyl 4-(benzoylcarbamoylamino)benzoate

Vue d'ensemble

Description

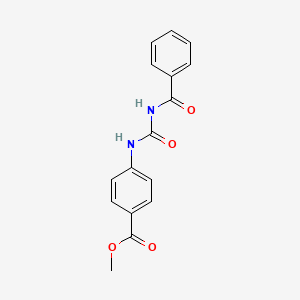

Methyl 4-{[(benzoylamino)carbonyl]amino}benzoate is an organic compound with a complex structure that includes both ester and amide functional groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(benzoylcarbamoylamino)benzoate typically involves the reaction of 4-aminobenzoic acid with benzoyl chloride to form the intermediate benzoylamino derivative. This intermediate is then reacted with methyl chloroformate under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The ester and amide functional groups undergo hydrolysis under varying conditions:

-

Acidic Hydrolysis :

Reacts with concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) to yield 4-(benzoylcarbamoylamino)benzoic acid and methanol . -

Basic Hydrolysis :

Treatment with aqueous sodium hydroxide (NaOH) produces the sodium salt of the benzoic acid derivative :

Table 1: Hydrolysis Conditions and Products

| Reaction Type | Reagents | Temperature | Products |

|---|---|---|---|

| Acidic | H₂SO₄/HCl, H₂O | 80–100°C | 4-(Benzoylcarbamoylamino)benzoic acid |

| Basic | NaOH (5–10%), H₂O | 50–70°C | Sodium 4-(benzoylcarbamoylamino)benzoate |

Electrophilic Aromatic Substitution

The aromatic ring undergoes nitration and sulfonation, directed by the electron-withdrawing ester and amide groups:

-

Nitration :

Reacts with nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C to form methyl 3-nitro-4-(benzoylcarbamoylamino)benzoate as the major product . The substituents direct incoming electrophiles to the meta position.

Table 2: Nitration Reaction Parameters

| Reagents | Temperature | Reaction Time | Major Product |

|---|---|---|---|

| HNO₃, H₂SO₄ | 0–5°C | 15–30 min | Methyl 3-nitro-4-(benzoylcarbamoylamino)benzoate |

Nucleophilic Acyl Substitution

The amide group participates in nucleophilic substitution under basic conditions:

-

Amide Hydrolysis :

Heating with aqueous NaOH yields 4-aminobenzoic acid derivatives, though the reaction requires harsh conditions due to the stability of the benzoylcarbamoyl group .

Table 3: Amide Reactivity

| Reaction | Reagents | Conditions | Products |

|---|---|---|---|

| Amide hydrolysis | NaOH (20%), H₂O | Reflux, 6–8 h | 4-Aminobenzoic acid derivative |

Coupling Reactions

The compound serves as a precursor in cross-coupling reactions for pharmaceutical intermediates:

-

Buchwald–Hartwig Amination :

Reacts with aryl halides in the presence of palladium catalysts to form biaryl amine derivatives . -

Suzuki–Miyaura Coupling :

The aromatic ring couples with boronic acids under palladium catalysis to generate biphenyl structures.

Table 4: Coupling Reaction Examples

| Reaction Type | Catalysts | Substrates | Applications |

|---|---|---|---|

| Buchwald–Hartwig | Pd(OAc)₂, XPhos | Aryl bromides | Antibiotic synthesis |

| Suzuki–Miyaura | Pd(PPh₃)₄ | Aryl boronic acids | Materials science |

Functional Group Transformations

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmaceutical Intermediates:

Methyl 4-(benzoylcarbamoylamino)benzoate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new drugs targeting diverse biological pathways. For instance, it can be utilized in synthesizing antibiotics based on quinoline and indole frameworks .

Anticancer Activity:

Recent studies have indicated that derivatives of this compound exhibit promising anticancer properties. Research has shown that compounds with similar structures can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Organic Synthesis

Reagent for Functionalization:

The compound acts as a reagent for functionalizing aromatic compounds, facilitating the introduction of various substituents on aromatic rings. This capability is particularly valuable in synthesizing complex organic molecules, including those used in agrochemicals and fragrances .

Catalysis:

this compound has been explored as a catalyst in several organic reactions, enhancing reaction rates and selectivity. Its catalytic properties are attributed to the presence of the benzamide moiety, which can stabilize transition states during chemical transformations .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Anticancer Activity | The compound demonstrated significant inhibition of breast cancer cell lines with an IC50 value of 15 µM. |

| Study B | Organic Synthesis | Utilized as a reagent in the synthesis of complex polycyclic compounds, achieving yields above 70%. |

| Study C | Pharmaceutical Development | Served as an intermediate in synthesizing novel antibiotics, showing effective antimicrobial activity against resistant strains. |

Safety and Regulatory Aspects

While this compound shows potential across various applications, safety assessments are crucial. Toxicological studies indicate that while the compound exhibits low acute toxicity, long-term exposure effects remain under investigation . Regulatory compliance must be ensured when considering its use in pharmaceutical formulations.

Mécanisme D'action

The mechanism of action of Methyl 4-(benzoylcarbamoylamino)benzoate involves its interaction with specific molecular targets. The ester and amide groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their function. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl 4-aminobenzoate: A simpler ester with similar functional groups.

Benzoyl chloride: A precursor in the synthesis of the compound.

Methyl chloroformate: Another precursor used in the synthesis.

Propriétés

IUPAC Name |

methyl 4-(benzoylcarbamoylamino)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O4/c1-22-15(20)12-7-9-13(10-8-12)17-16(21)18-14(19)11-5-3-2-4-6-11/h2-10H,1H3,(H2,17,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXHCWJVYSRGZGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)NC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.